1-Ethyl-3-methyl-1H-pyrazole-4-carboximidamide
Description
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
1-ethyl-3-methylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C7H12N4/c1-3-11-4-6(7(8)9)5(2)10-11/h4H,3H2,1-2H3,(H3,8,9) |
InChI Key |
ACIPIINFVLYMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
- Starting materials: Pyrazole or substituted pyrazoles (e.g., 1-ethyl-3-methylpyrazole)
- Reagents: Cyanamide or cyanamide derivatives
- Catalyst/Activator: Gaseous hydrogen chloride or hydrogen bromide
- Solvents: Aprotic, non-peroxide forming solvents such as dimethoxyethane (preferred), chlorinated hydrocarbons (1,2-dichloroethane, dichloromethane), sulfoxides (dimethyl sulfoxide), ketones (acetone), ethers (methyl tert-butyl ether), or nitriles (acetonitrile)
- Temperature: Elevated temperatures around 80 °C are typical for efficient reaction progress
Procedure Summary:
- Dissolve the pyrazole derivative and cyanamide in the selected aprotic solvent.
- Introduce gaseous hydrogen chloride or hydrogen bromide slowly into the reaction mixture at elevated temperature (e.g., 80 °C).
- Upon completion, the carboximidamide hydrochloride or hydrobromide salt precipitates out.
- Isolate the solid by mechanical separation methods such as filtration, membrane filtration, centrifugation, or decanting.
- Optionally, perform thermal treatment (drying under vacuum) to remove residual solvents.
- Further purification (e.g., recrystallization) can be conducted if higher purity is required.
Example from Patent EP1197486A1:
- 3,5-Dimethylpyrazole (0.5 mol) and cyanamide (0.5 mol) dissolved in 330 mL dimethoxyethane.
- Gaseous hydrogen chloride introduced at 80 °C for 50 minutes.
- Product: 3,5-dimethyl-1H-pyrazole-1-carboxamidine hydrochloride obtained in 94% yield as colorless crystals (mp 148–150 °C).
This method is adaptable to various pyrazole derivatives, including 1-ethyl-3-methyl substituted analogs, by using the corresponding pyrazole starting material.
Alternative Synthetic Routes and Functionalization Strategies
Beyond the direct amidination approach, pyrazole derivatives can also be synthesized and functionalized via multi-step routes involving pyrazoline intermediates or regioselective condensation reactions:
Pyrazoline intermediates: Pyrazolines formed by condensation of hydrazines with α,β-unsaturated ketones can be alkylated and oxidized to yield substituted pyrazoles with functional groups at desired positions. This method allows for regioselective introduction of substituents at the 1- and 3-positions before amidine formation.
Regioselective condensation of α-benzotriazolylenones with hydrazines: This approach yields tetrasubstituted pyrazoles with functionalization at the 4-position, enabling subsequent conversion to carboximidamides.
These methods provide synthetic flexibility but require additional steps compared to the direct cyanamide reaction.
Data Table: Summary of Preparation Parameters for 1H-Pyrazole-1-Carboxamidines
| Parameter | Typical Conditions / Values | Notes |
|---|---|---|
| Pyrazole derivative | 1-ethyl-3-methylpyrazole or similar | Starting heterocycle |
| Cyanamide equivalent | 1.0 eq (stoichiometric) | Can be cyanamide or substituted cyanamide |
| Solvent | Dimethoxyethane, dichloromethane, acetone, acetonitrile | Aprotic, non-peroxide forming solvents preferred |
| Acid gas | Gaseous HCl or HBr | Activates amidine formation |
| Temperature | 70–80 °C | Ensures reaction completion |
| Reaction time | 30–60 minutes | Depends on scale and substrate |
| Isolation method | Filtration, centrifugation, membrane filtration | Mechanical separation of precipitated salt |
| Post-treatment | Vacuum drying | Removes residual solvents |
| Yield | 80–95% | High yields reported in patent literature |
| Purification | Optional recrystallization | For high purity demands |
Research Outcomes and Analytical Characterization
- The direct reaction of pyrazole derivatives with cyanamide under hydrogen halide atmosphere yields the corresponding pyrazole-1-carboximidamide salts in high purity and yield.
- The products are typically isolated as hydrochloride or hydrobromide salts, crystalline solids with melting points consistent with literature values.
- Analytical methods used to confirm structure and purity include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C NMR)
- Mass spectrometry (EI-MS)
- Elemental analysis
- Melting point determination
- The reaction avoids aqueous acidic media, reducing waste and simplifying work-up.
- The method is scalable and suitable for industrial application due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-methyl-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents, halogens.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with different alkyl or aryl groups.
Scientific Research Applications
1-Ethyl-3-methyl-1H-pyrazole-4-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Molecular Properties
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Substituent Effects :
- The alkyl substituents (ethyl, methyl) in this compound reduce steric hindrance compared to aromatic substituents in compounds like 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide . This may enhance bioavailability but reduce target specificity.
- Aromatic and electron-withdrawing groups (e.g., Cl, CF₃) in analogs improve receptor-binding affinity in medicinal applications but may decrease metabolic stability.
Functional Group Variations: The carboximidamide group in the target compound offers stronger basicity and hydrogen-bonding capacity than carboxamides (e.g., compound 41 in ) or esters (e.g., ). This could favor interactions with acidic residues in enzyme active sites.
Molecular Weight and Complexity :
- The target compound’s lower molecular weight (152.20 vs. 300–392 in others) suggests advantages in passive diffusion across membranes, aligning with Lipinski’s rule of five for drug-likeness.
Biological Activity
1-Ethyl-3-methyl-1H-pyrazole-4-carboximidamide is a heterocyclic compound belonging to the pyrazole class, recognized for its potential biological activities. This compound, characterized by its unique structure featuring an ethyl and a methyl group attached to the nitrogen atoms in the pyrazole ring, alongside a carboximidamide functional group, has attracted attention in medicinal chemistry due to its promising pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 152.20 g/mol. The presence of the carboximidamide functional group contributes to its reactivity, enabling various chemical transformations that are essential for its biological activity .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antifungal and antibacterial properties. These activities are likely linked to its ability to inhibit specific enzymes or metabolic pathways crucial for microbial survival, a characteristic common among compounds containing pyrazole moieties .
Antitumor Activity
Pyrazole compounds have been explored for their antitumor potential. Some derivatives have shown promise as inhibitors in cancer models, suggesting that this compound may warrant further investigation in this area . The structural modifications in pyrazoles significantly influence their biological activities, indicating that slight changes can enhance or reduce their effectiveness against cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural characteristics. A comparative analysis with similar compounds reveals how variations in functional groups and substitutions affect their pharmacological profiles:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Ethyl-3-methyl-1H-pyrazole-5-carboximidamide | Similar pyrazole structure but different functional group | Potentially different biological activity |
| 1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide | Contains a pyridine moiety | May exhibit enhanced interaction with biological targets |
| 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | Lacks the carboximidamide functional group | Different reactivity profile |
This table illustrates how structural variations can lead to differing biological activities, emphasizing the importance of SAR studies in drug development.
Case Studies and Research Findings
Recent literature has highlighted various studies focusing on the biological activities of pyrazole derivatives:
- Trypanocidal Activity : A study evaluated several pyrazole derivatives for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Although specific data on this compound were not provided, related compounds showed varying degrees of trypanocidal activity, reinforcing the need for further exploration .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on mammalian cell lines revealed low toxicity levels for several pyrazole derivatives. This suggests that compounds like this compound could be developed as safer therapeutic agents .
Q & A
Q. What role do isotopic labeling studies play in tracking metabolite formation?
- Methodology :
- ¹³C/²H labeling : Synthesize isotopically labeled compound for LC-MS/MS metabolite profiling.
- Stable Isotope-Resolved Metabolomics (SIRM) : Map metabolic pathways in in vitro systems.
- Microsomal incubation : Identify Phase I/II metabolites using liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
